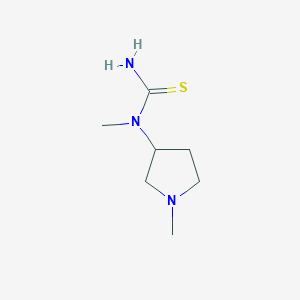
1-Methyl-1-(1-methylpyrrolidin-3-yl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-1-(1-methylpyrrolidin-3-yl)thiourea is an organic compound that belongs to the class of thiourea derivatives. Thiourea derivatives are known for their diverse biological and chemical properties, making them significant in various fields of research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-1-(1-methylpyrrolidin-3-yl)thiourea typically involves the reaction of 1-methylpyrrolidine with thiourea under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The product is then isolated and purified using industrial-scale separation techniques such as distillation or crystallization.
Análisis De Reacciones Químicas
Types of Reactions
1-Methyl-1-(1-methylpyrrolidin-3-yl)thiourea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into corresponding amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Aplicaciones Científicas De Investigación
1-Methyl-1-(1-methylpyrrolidin-3-yl)thiourea has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Medicine: Research has explored its potential as a therapeutic agent due to its biological activities.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mecanismo De Acción
The mechanism of action of 1-Methyl-1-(1-methylpyrrolidin-3-yl)thiourea involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds and interact with various enzymes and proteins, affecting their function. This interaction can lead to the inhibition of enzyme activity or modulation of protein function, contributing to its biological effects .
Comparación Con Compuestos Similares
Similar Compounds
1-Methyl-3-pyrrolidinylmethanol: This compound shares a similar pyrrolidine structure but lacks the thiourea group.
N-Methylthiourea: This compound contains the thiourea group but lacks the pyrrolidine ring.
Uniqueness
1-Methyl-1-(1-methylpyrrolidin-3-yl)thiourea is unique due to the presence of both the pyrrolidine ring and the thiourea group. This combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
Propiedades
Número CAS |
473707-15-2 |
|---|---|
Fórmula molecular |
C7H15N3S |
Peso molecular |
173.28 g/mol |
Nombre IUPAC |
1-methyl-1-(1-methylpyrrolidin-3-yl)thiourea |
InChI |
InChI=1S/C7H15N3S/c1-9-4-3-6(5-9)10(2)7(8)11/h6H,3-5H2,1-2H3,(H2,8,11) |
Clave InChI |
ZUYRJPNLFGNXRP-UHFFFAOYSA-N |
SMILES canónico |
CN1CCC(C1)N(C)C(=S)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Allylbenzo[d]isoxazol-3(2h)-one](/img/structure/B15210088.png)
![3,5,7-Trimethylbenzo[d]isoxazole](/img/structure/B15210096.png)
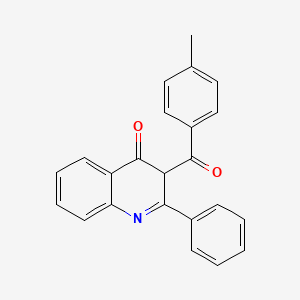
![Methyl [(1R)-1-(furan-2-yl)-3-oxobutyl]carbamate](/img/structure/B15210111.png)
![Ethyl 4-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B15210113.png)
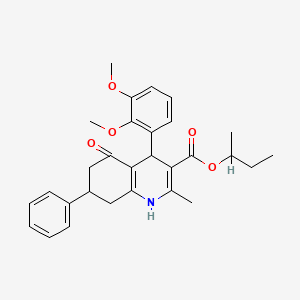
![N-Methyl-2-[(quinolin-8-yl)oxy]-N-{2-[(quinolin-8-yl)oxy]ethyl}ethan-1-amine](/img/structure/B15210119.png)
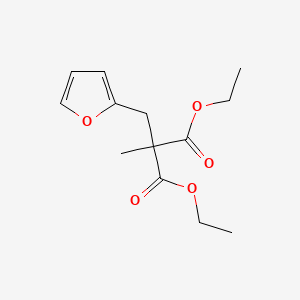


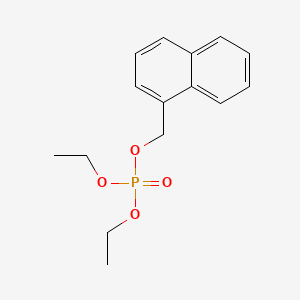
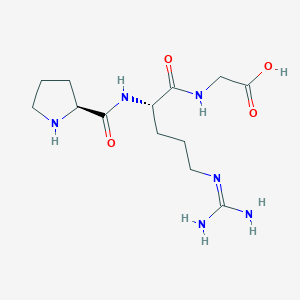
![N-(3-Aminopropyl)-N-[2-(phenylsulfanyl)ethyl]isoquinoline-5-sulfonamide](/img/structure/B15210192.png)

